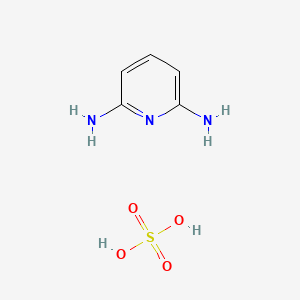

2,6-Diaminopyridine sulfate

Description

Properties

IUPAC Name |

pyridine-2,6-diamine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3.H2O4S/c6-4-2-1-3-5(7)8-4;1-5(2,3)4/h1-3H,(H4,6,7,8);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSWQRJFRLQAWTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80148898 | |

| Record name | 2,6-Pyridinediamine sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80148898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093373-39-7, 146997-97-9 | |

| Record name | 2,6-Diaminopyridine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1093373397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Pyridinediamine sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80148898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-diaminopiridina sulfato | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIAMINOPYRIDINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K23K3HPR5E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Diaminopyridine Sulfate

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-Diaminopyridine sulfate, a versatile chemical compound with significant applications in pharmaceuticals, material science, and analytical chemistry. This document details its chemical and physical properties, synthesis methodologies, key applications, and toxicological profile, presented in a format tailored for scientific and research professionals.

Chemical Identification and Structure

This compound is the sulfate salt of 2,6-diaminopyridine, formed by the reaction of the basic parent compound with sulfuric acid.[1] The central structure is a pyridine ring, an aromatic six-membered heterocycle containing one nitrogen atom, with two amino groups (–NH₂) substituted at the 2 and 6 positions.[1] This arrangement makes it a valuable precursor in the synthesis of various biologically active molecules and advanced materials.[2][3]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 146997-97-9[1][4][5][6] |

| IUPAC Name | pyridine-2,6-diamine;sulfuric acid[1] |

| Molecular Formula | C₅H₉N₃O₄S[1][4][5] |

| Molecular Weight | 207.21 g/mol [1] |

| InChI | InChI=1S/C5H7N3.H2O4S/c6-4-2-1-3-5(7)8-4;1-5(2,3)4/h1-3H,(H4,6,7,8);(H2,1,2,3,4)[1] |

| InChI Key | OSWQRJFRLQAWTI-UHFFFAOYSA-N[1] |

| SMILES | C1=CC(=NC(=C1)N)N.OS(=O)(=O)O[1] |

Physicochemical Properties

The compound typically appears as a white or yellow crystalline powder at room temperature.[1][4] Its salt form generally results in a higher melting point compared to its parent base, 2,6-diaminopyridine (melting point 117-122 °C).[1][7] It is highly soluble in water and can also be dissolved in acidic solutions and organic solvents like alcohols.[4]

Table 2: Physicochemical Properties of 2,6-Diaminopyridine and its Sulfate Salt

| Property | Value | Notes |

| Physical State | Solid, crystalline powder[1][4] | Typically white to yellow in color.[1] |

| Melting Point | ~220-230 °C[4] | For the sulfate salt. The parent compound melts at 117-122 °C.[1] |

| Solubility | Highly soluble in water; soluble in alcohols and ethers.[4] | The parent base has a water solubility of 180 g/L at 20°C.[8] |

| pKa (parent base) | 6.13 ± 0.24 (Predicted)[1] | Indicates moderate basicity of the 2,6-diaminopyridine moiety.[1] |

| UV-Visible Absorption | λmax ≈ 245 nm and 309 nm[1] | For the parent compound. |

| Infrared (IR) Spectrum | 3300-3500 cm⁻¹ | Characteristic N-H stretching vibrations of the amino groups.[1] |

Synthesis and Purification Protocols

The synthesis of this compound can be achieved via direct sulfation of its parent base, which itself can be synthesized through several established pathways.

This method involves the direct reaction of 2,6-diaminopyridine with sulfuric acid to form the sulfate salt.[4]

-

Objective: To prepare this compound from 2,6-diaminopyridine.

-

Materials: 2,6-diaminopyridine, anhydrous ethanol, concentrated sulfuric acid (H₂SO₄).

-

Procedure:

-

Dissolve 2,6-diaminopyridine in an appropriate volume of anhydrous ethanol.

-

Slowly add concentrated sulfuric acid dropwise to the solution while stirring. A cooling apparatus is necessary to control the exothermic reaction.[4]

-

Continue stirring until the reaction is complete, indicated by the formation of a precipitate.

-

Filter the resulting precipitate from the solution.

-

Wash the collected solid with a suitable solvent to remove any unreacted starting materials.

-

Dry the purified precipitate to obtain this compound.[4]

-

The Chichibabin reaction is a classic method for the amination of pyridine derivatives.[9]

-

Objective: To synthesize the precursor, 2,6-diaminopyridine.

-

Materials: Pyridine, sodium amide (NaNH₂), an organic solvent (e.g., dimethylaniline), and a phase-transfer catalyst.

-

Procedure:

-

Heat a mixture of sodium amide, the organic solvent, and a phase-transfer catalyst to 140-220 °C for 0.5-3 hours.[9]

-

Slowly add pyridine dropwise to the heated mixture over 1-2 hours.[9]

-

Maintain the reaction temperature between 150-180 °C for 3-6 hours to allow the Chichibabin reaction to proceed.[9]

-

After the reaction is complete, cool the mixture and carefully add water to hydrolyze the intermediates at a temperature of 50-80 °C.[9]

-

Cool the solution further to 18-28 °C to induce crystallization.[9]

-

Filter the mixture to isolate the crude 2,6-diaminopyridine product.

-

Further purification can be achieved through recrystallization.

-

Caption: General workflow for the synthesis of this compound.

Applications in Research and Drug Development

2,6-Diaminopyridine and its sulfate salt are valuable compounds with diverse applications.

-

Pharmaceutical Intermediate: It serves as a crucial building block for synthesizing pharmacologically active molecules.[2][8] It is a key scaffold for developing kinase inhibitors, such as dual leucine zipper kinase (DLK) inhibitors, which are under investigation for neurological disorders.[8] Historically, it was used to synthesize the urinary tract analgesic, Phenazopyridine.[8][10]

-

Neuromodulation Research: The parent compound, 2,6-diaminopyridine, is known to modulate voltage-gated potassium channels, promoting the release of neurotransmitters. This activity has prompted research into its potential for treating neurological conditions like multiple sclerosis.[1]

-

Advanced Materials: It is a starting material for producing high-performance poly(p-phenylene pyridobisimidazole) (PIPD) fibers, known for their exceptional strength and fire resistance.[8]

-

Analytical Chemistry: The compound is a precursor for chromophore ligands used in the spectrophotometric determination of platinum group metals.[8] It is also used as a fluorescent substance and pH indicator.[4]

-

Hair Dyes: It is widely used as an intermediate or coupler in oxidative hair dye formulations.[1][8][11]

Caption: Relationship between core properties and major application areas.

Biological Activity and Toxicology

Understanding the toxicological profile of 2,6-diaminopyridine and its derivatives is crucial for safe handling and application development.

Table 3: Summary of Toxicological and Biological Data

| Endpoint | Result / Observation | Reference |

| Acute Oral Toxicity | Toxic if swallowed (Category 3).[12][13] | H301 Hazard Statement.[12][14] |

| Skin Irritation | Causes skin irritation (Category 2).[12] | H315 Hazard Statement.[12][14] |

| Eye Irritation | Causes serious eye irritation (Category 2A).[12] | H319 Hazard Statement.[12][14] |

| Respiratory Irritation | May cause respiratory irritation.[12][14] | H335 Hazard Statement.[12][14] |

| Skin Sensitization | Classified as a strong to extreme sensitizer.[1] An EC3 value of 0.09% was derived from a mouse local lymph node assay (LLNA).[15] | Stimulation index (SI) values were 3.4 at 0.5% and 5.3 at 1% concentration.[15] |

| Mutagenicity | Studies indicate it did not induce gene mutations in bacterial strains (Ames test).[1][15] | Tested on S. typhimurium and E. coli strains with and without S9-mix.[15] |

| Dermal Absorption | The compound's potential for dermal absorption has been studied, indicating risks with skin contact.[1] | Permeability through pig skin was measured at 0.20 µg eq./cm² after 24 hours.[15] |

Safety Precautions: Due to its toxic and irritant properties, appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn when handling this compound.[4][16] Work should be conducted in a well-ventilated area or a chemical fume hood.[4][16] Avoid contact with skin and eyes, and prevent inhalation of dust.[4] Store in a cool, dry, tightly closed container away from strong oxidizing agents.[8][16] In case of ingestion, immediate medical attention is required.[12][13]

References

- 1. Buy this compound | 146997-97-9 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. chembk.com [chembk.com]

- 5. This compound | 146997-97-9 [chemicalbook.com]

- 6. This compound, 146997-97-9 [thegoodscentscompany.com]

- 7. 2,6-Diaminopyridine | CAS#:141-86-6 | Chemsrc [chemsrc.com]

- 8. 2,6-Diaminopyridine|Pharmaceutical Intermediate & Reagent [benchchem.com]

- 9. CN101029021A - Production of 2,6-diamino-pyridine - Google Patents [patents.google.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. cosmileeurope.eu [cosmileeurope.eu]

- 12. jubilantingrevia.com [jubilantingrevia.com]

- 13. fishersci.com [fishersci.com]

- 14. merckmillipore.com [merckmillipore.com]

- 15. health.ec.europa.eu [health.ec.europa.eu]

- 16. gorgas.gob.pa [gorgas.gob.pa]

An In-depth Technical Guide to the Molecular Structure and Bonding of 2,6-Diaminopyridine Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and bonding of 2,6-diaminopyridine sulfate (C₅H₉N₃O₄S). The document elucidates the intricate three-dimensional arrangement of the 2,6-diaminopyridinium cation and the sulfate anion, detailing key bond lengths, bond angles, and the critical role of hydrogen bonding in the crystal lattice. This guide synthesizes crystallographic data from closely related structures to project the structural parameters of the title compound. Furthermore, it outlines detailed experimental protocols for the synthesis and characterization of this compound using single-crystal X-ray diffraction, Fourier-transform infrared (FT-IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. The information presented herein is intended to serve as a valuable resource for researchers engaged in fields such as medicinal chemistry, materials science, and drug development, where a thorough understanding of molecular structure is paramount.

Introduction

2,6-Diaminopyridine and its derivatives are versatile building blocks in organic synthesis, with applications ranging from the development of pharmaceuticals to hair dye formulations.[1] The formation of salts, such as the sulfate salt, can significantly alter the physicochemical properties of the parent molecule, including its solubility, stability, and bioavailability. A profound understanding of the molecular structure and intermolecular interactions of this compound is therefore essential for its effective application.

This guide focuses on the detailed structural characteristics of this compound, which exists as an ionic salt composed of the 2,6-diaminopyridinium cation and a sulfate anion. The protonation of the pyridine ring nitrogen and the subsequent electrostatic interactions and hydrogen bonding network are key determinants of its solid-state architecture.

Molecular Structure and Bonding

While a definitive crystal structure for this compound is not publicly available, extensive data from closely related 2,6-diaminopyridinium salts, such as the chloride salt, provide a robust framework for understanding its molecular geometry and bonding.[2]

The structure is characterized by the protonation of the endocyclic nitrogen atom of the pyridine ring, forming the 2,6-diaminopyridinium cation. This protonation induces significant changes in the geometry of the pyridine ring compared to the neutral molecule. The C-N⁺-C bond angle within the pyridinium ring is typically enlarged, while the adjacent N⁺-C-C angles are reduced.[2]

A noteworthy feature is the pyramidalization of the exocyclic amino groups. The sum of the bond angles around the amino nitrogen atoms deviates from the ideal 360° for a trigonal planar geometry, indicating a degree of sp³ hybridization.[2] This pyramidalization is crucial for the formation of extensive hydrogen bonding networks within the crystal lattice.

The sulfate anion maintains its characteristic tetrahedral geometry. The crystal structure is stabilized by a network of hydrogen bonds involving the pyridinium N-H group and the amino N-H groups as donors, and the oxygen atoms of the sulfate anion as acceptors.[1]

Predicted Crystallographic Data

Based on the analysis of analogous structures, the following crystallographic parameters can be anticipated for this compound.

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c or Pbca) |

| a (Å) | 5 - 10 |

| b (Å) | 10 - 15 |

| c (Å) | 15 - 25 |

| α (°) | 90 |

| β (°) | 90 - 110 |

| γ (°) | 90 |

| Z (molecules per unit cell) | 4 or 8 |

Table 1: Predicted Crystallographic Parameters for this compound.

Predicted Bond Lengths and Angles

The following tables summarize the expected bond lengths and angles for the 2,6-diaminopyridinium cation, derived from the crystal structure of 2,6-diaminopyridinium chloride.[2]

| Bond | Predicted Length (Å) |

| N1-C2 | 1.34 |

| N1-C6 | 1.34 |

| C2-N2 | 1.35 |

| C6-N7 | 1.35 |

| C2-C3 | 1.38 |

| C3-C4 | 1.37 |

| C4-C5 | 1.37 |

| C5-C6 | 1.38 |

| N-H (amino) | 0.86 - 0.90 |

| N-H (ring) | 0.91 |

Table 2: Predicted Bond Lengths for the 2,6-Diaminopyridinium Cation.

| Angle | Predicted Value (°) |

| C6-N1-C2 | 123.4 |

| N1-C2-C3 | 118.8 |

| C2-C3-C4 | 119.5 |

| C3-C4-C5 | 120.0 |

| C4-C5-C6 | 119.5 |

| C5-C6-N1 | 118.8 |

| N1-C2-N2 | 118.5 |

| C3-C2-N2 | 122.7 |

Table 3: Predicted Bond Angles for the 2,6-Diaminopyridinium Cation.

Experimental Protocols

Synthesis of this compound

Objective: To synthesize this compound from 2,6-diaminopyridine and sulfuric acid.

Materials:

-

2,6-Diaminopyridine

-

Concentrated Sulfuric Acid (98%)

-

Anhydrous Ethanol

-

Deionized Water

-

Beakers, magnetic stirrer, stirring bar, dropping funnel, ice bath, Buchner funnel, filter paper, vacuum flask.

Procedure:

-

Dissolve a known amount of 2,6-diaminopyridine in a minimal amount of anhydrous ethanol in a beaker with magnetic stirring.

-

In a separate beaker, carefully dilute a stoichiometric equivalent of concentrated sulfuric acid with deionized water in an ice bath. Caution: Always add acid to water slowly.

-

Slowly add the diluted sulfuric acid solution dropwise to the stirring solution of 2,6-diaminopyridine at room temperature.

-

A precipitate of this compound should form. Continue stirring for 30 minutes to ensure complete reaction.

-

Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the product in a desiccator under vacuum.

-

For single crystal growth, dissolve the crude product in a minimal amount of hot water and allow it to cool slowly to room temperature.

Single-Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional molecular structure of this compound.

Instrumentation:

-

Single-crystal X-ray diffractometer equipped with a CCD or CMOS detector.

-

Graphite-monochromated Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

-

Cryosystem for low-temperature data collection.

Procedure:

-

Select a suitable single crystal of this compound (typically 0.1-0.3 mm in each dimension) under a polarized light microscope.

-

Mount the crystal on a goniometer head.

-

Center the crystal in the X-ray beam.

-

Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Perform a preliminary unit cell determination.

-

Collect a full sphere of diffraction data using an appropriate data collection strategy (e.g., ω-scans).

-

Process the raw data, including integration of reflection intensities, and apply corrections for Lorentz and polarization effects.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data using full-matrix least-squares methods.

-

Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.

-

Analyze the final structure for bond lengths, bond angles, and intermolecular interactions.

Spectroscopic Characterization

Objective: To identify the functional groups and vibrational modes present in this compound.

Instrumentation:

-

FT-IR spectrometer, typically with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

-

Attenuated Total Reflectance (ATR) accessory or KBr pellet press.

Procedure (ATR):

-

Obtain a background spectrum of the clean ATR crystal.

-

Place a small amount of the powdered this compound sample onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Perform a baseline correction and label the significant peaks.

Expected Vibrational Modes:

-

N-H stretching (pyridinium and amino): Broad bands in the region of 3400-2800 cm⁻¹.

-

Aromatic C-H stretching: Weak bands around 3100-3000 cm⁻¹.

-

N-H bending (amino): Bands around 1650-1580 cm⁻¹.

-

Pyridine ring C=C and C=N stretching: Bands in the 1600-1400 cm⁻¹ region.

-

S=O stretching (sulfate): Strong, broad band around 1100 cm⁻¹.

-

C-H in-plane and out-of-plane bending: Bands in the 1300-700 cm⁻¹ region.

Objective: To elucidate the chemical environment of the hydrogen and carbon atoms in the 2,6-diaminopyridinium cation.

Instrumentation:

-

NMR spectrometer (e.g., 400 or 500 MHz).

-

5 mm NMR tubes.

Procedure:

-

Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire a ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum.

-

Process the spectra, including Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak or an internal standard.

-

Integrate the ¹H signals and assign the peaks based on their chemical shifts, multiplicities, and coupling constants.

Expected NMR Data (in D₂O):

-

¹H NMR:

-

One triplet for the C4-H proton.

-

One doublet for the equivalent C3-H and C5-H protons.

-

The amino and pyridinium protons may exchange with D₂O and not be observed.

-

-

¹³C NMR:

-

A signal for the equivalent C2 and C6 carbons.

-

A signal for the equivalent C3 and C5 carbons.

-

A signal for the C4 carbon.

-

Conclusion

This technical guide has provided a detailed overview of the molecular structure and bonding of this compound. By leveraging data from analogous compounds, a predictive model of its key structural parameters has been established. The protonation of the pyridine ring and the extensive hydrogen bonding network with the sulfate anion are the defining features of its solid-state structure. The outlined experimental protocols for synthesis and characterization offer a practical framework for researchers to further investigate this and similar compounds. A thorough understanding of these fundamental molecular properties is crucial for the rational design and development of new materials and pharmaceutical agents based on the 2,6-diaminopyridine scaffold.

References

Solubility Profile of 2,6-Diaminopyridine Sulfate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 2,6-diaminopyridine sulfate in various organic solvents. Understanding the solubility of this compound is critical for its application in pharmaceutical formulations, chemical synthesis, and material science. This document compiles available quantitative and qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and presents a logical workflow for solubility screening.

Quantitative Solubility Data

The solubility of this compound exhibits significant variability across different organic solvents, a characteristic primarily governed by the polarity of the solvent and its ability to interact with the ionic nature of the sulfate salt. The following table summarizes the available quantitative solubility data.

| Solvent | Chemical Class | Solubility (g/L) | Temperature (°C) | Observations |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | > 50 | Not Specified | High solubility, suitable for concentrated stock solutions.[1] |

| Methanol | Alcohol | 20 - 60 | Not Specified | Moderate solubility.[1] |

| Propylene Glycol | Diol | 5 - 15 | Not Specified | Moderate solubility.[1] |

| Water | Protic Solvent | 0.0521 ± 0.0034 | 20 | Moderate aqueous solubility.[1] |

| Decane | Alkane | < 0.001 | Not Specified | Practically insoluble in non-polar solvents.[1] |

Note: The solubility of the parent compound, 2,6-diaminopyridine, is reportedly 180 g/L in water at 20°C and it is also soluble in acetone, ethanol, methanol, isopropanol, and ethyl acetate.[2][3] The formation of the sulfate salt significantly alters its solubility profile.[1]

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The following protocol details the widely accepted shake-flask method for determining the equilibrium solubility of this compound in a given organic solvent.

2.1. Materials and Equipment

-

This compound (solid, crystalline powder)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or wrist-action shaker with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Centrifuge (optional)

2.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of scintillation vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Add a known volume (e.g., 5 mL) of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).

-

Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution and precipitation rates reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Dilute the filtered, saturated solution with the appropriate mobile phase to a concentration within the linear range of the analytical method.

-

2.3. Quantification by High-Performance Liquid Chromatography (HPLC)

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is often suitable.

-

Mobile Phase: A mixture of acetonitrile and water with an acidic modifier like phosphoric acid can be used for good peak shape and retention.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of 2,6-diaminopyridine (approximately 245 nm and 309 nm).

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: Typically 10-20 µL.

-

-

Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Inject each standard solution into the HPLC system and record the peak area.

-

Construct a calibration curve by plotting the peak area versus the concentration.

-

-

Sample Analysis:

-

Inject the diluted, filtered sample solution into the HPLC system.

-

Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in the tested solvent.

-

Visualization of Experimental Workflow

The following diagrams illustrate the key workflows for the synthesis of this compound and the subsequent determination of its solubility.

References

2,6-Diaminopyridine Sulfate: An In-Depth Technical Guide to Chemical Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2,6-Diaminopyridine sulfate, a chemical intermediate used in pharmaceutical and other industries. Due to the limited availability of a specific Safety Data Sheet (SDS) for the sulfate salt, this document leverages detailed safety data for the parent compound, 2,6-Diaminopyridine. The toxicological properties are anticipated to be very similar, as the primary hazard is associated with the aminopyridine moiety. Known properties of the sulfate salt are explicitly stated.

Chemical and Physical Properties

This compound is a yellow crystalline powder.[1] While detailed physical and chemical properties for the sulfate are limited, the properties of the parent compound, 2,6-Diaminopyridine, are well-documented and provide a basis for safe handling protocols.

Table 1: Physical and Chemical Properties

| Property | This compound | 2,6-Diaminopyridine |

| CAS Number | 146997-97-9[1] | 141-86-6[2] |

| Molecular Formula | C₅H₉N₃O₄S[1][3] | C₅H₇N₃[2] |

| Molecular Weight | 207.21 g/mol [1] | 109.13 g/mol |

| Appearance | Yellow crystalline powder[1] | Off-white to beige or brown crystalline solid |

| Melting Point | ~220-230 °C[3] | 117-122 °C |

| Boiling Point | Decomposes | 285 °C |

| Solubility | Highly soluble in water and acidic solutions. Soluble in alcohols and ethers.[3] Moderately soluble in methanol (20-60 g/L) and propylene glycol (5-15 g/L). Highly soluble in DMSO (>50 g/L).[1] | Soluble in water (9.9 g/100 mL at 20 °C), acetone, ethanol, methanol, isopropanol, and ethyl acetate.[2] |

| Vapor Pressure | Not available | 0.00288 mmHg at 25 °C[2] |

| Flash Point | Not available | 155 °C[2][4] |

Hazard Identification and Classification

2,6-Diaminopyridine is classified as acutely toxic if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[2] The sulfate salt is expected to carry similar hazards.

Table 2: GHS Hazard Classification for 2,6-Diaminopyridine

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed[2] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[2] |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation[2] |

DOT Hazard Classification: Toxic Solid, Organic, N.O.S. (2,6-Diaminopyridine), Hazard Class 6.1, Packing Group III.[5]

Experimental Protocols

Acute Oral Toxicity Testing (Adapted from OECD Guideline 423)

This protocol outlines a procedure for assessing the acute oral toxicity of this compound.

Objective: To determine the acute oral toxicity of the test substance.

Materials:

-

Test substance: this compound

-

Vehicle (e.g., distilled water)

-

Healthy young adult rats of a single sex (females preferred), nulliparous and non-pregnant.

-

Oral gavage needles

-

Syringes

-

Balances for weighing animals and test substance

-

Cages with appropriate bedding

Procedure:

-

Acclimatization: Acclimatize animals to laboratory conditions for at least 5 days.

-

Fasting: Fast animals overnight (with access to water) before dosing.

-

Dose Preparation: Prepare the desired dose concentrations by dissolving the test substance in the vehicle.

-

Dosing: Administer a single oral dose by gavage. Start with a dose of 300 mg/kg body weight to one group of three female rats.

-

Observations: Observe animals for clinical signs of toxicity and mortality at regular intervals for at least 14 days. Record body weights before dosing and weekly thereafter.

-

Necropsy: Perform a gross necropsy on all animals at the end of the observation period.

Endpoint: The LD50 is estimated based on the observed mortality at different dose levels.

Skin Irritation Testing (Adapted from OECD Guideline 404)

This protocol describes a method for assessing the skin irritation potential of this compound.

Objective: To determine the potential for the test substance to cause skin irritation.

Materials:

-

Test substance: this compound

-

Vehicle (if necessary)

-

Healthy young adult albino rabbits

-

Gauze patches

-

Occlusive dressing

-

Clippers for fur removal

Procedure:

-

Preparation of Animals: Approximately 24 hours before the test, closely clip the fur from the dorsal area of the trunk of the animals.

-

Application of Test Substance: Apply 0.5 g of the test substance (moistened with a small amount of water to form a paste, if solid) to a small area (approximately 6 cm²) of the clipped skin.

-

Occlusion: Cover the application site with a gauze patch and an occlusive dressing.

-

Exposure: After a 4-hour exposure period, remove the dressing and any residual test substance.

-

Observation: Examine the treated skin for erythema and edema at 1, 24, 48, and 72 hours after removal of the test substance. Score the reactions according to a graded scale.

Endpoint: The substance is classified as a skin irritant if it produces a mean score of ≥ 2.3 but < 4.0 for erythema or edema in at least 2 of 3 tested animals.

Safety and Handling Procedures

Engineering Controls

-

Use only in a well-ventilated area, preferably in a chemical fume hood.[4]

-

Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE)

Table 3: Personal Protective Equipment Recommendations

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield (OSHA 29 CFR 1910.133 or European Standard EN166).[2][4] |

| Skin Protection | Impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[2] |

| Respiratory Protection | A NIOSH or European Standard EN 149 approved respirator should be worn if dust is generated or if ventilation is inadequate.[2][4] |

Handling and Storage

-

Handling: Avoid breathing dust, vapor, mist, or gas.[4] Do not get in eyes, on skin, or on clothing.[4] Do not eat, drink, or smoke when using this product.[2] Wash hands thoroughly after handling.[2]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[2][4] Store locked up.[2]

Emergency Procedures

First Aid Measures

Table 4: First Aid Procedures

| Exposure Route | First Aid Instructions |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing.[2] If not breathing, give artificial respiration.[4] Seek immediate medical attention.[4] |

| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[4] Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.[4] |

| Ingestion | Do NOT induce vomiting. Wash mouth out with water.[4] Seek immediate medical attention.[4] |

Firefighting Measures

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[4]

-

Specific Hazards: Thermal decomposition may produce toxic fumes of nitrogen oxides, carbon monoxide, and carbon dioxide.[2]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][4]

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment (see Section 4.2). Avoid breathing dust and contact with skin and eyes.[2]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Vacuum or sweep up material and place it into a suitable disposal container.[4]

Stability and Reactivity

-

Chemical Stability: Stable under normal temperatures and pressures.[2][4]

-

Conditions to Avoid: High temperatures, moist conditions, and incompatible materials.[2]

-

Hazardous Decomposition Products: Upon thermal decomposition, it may produce nitrogen oxides, carbon monoxide, and carbon dioxide.[2][4] At high temperatures, this compound can also produce harmful gases such as hydrogen sulfide.[3]

Disposal Considerations

Dispose of contents and container in accordance with all local, regional, national, and international regulations. This material and its container must be disposed of as hazardous waste.

Visualizations

Caption: Workflow for the safe handling and storage of this compound.

Caption: First aid emergency response plan for exposure to this compound.

Caption: Hierarchy of controls for mitigating hazards associated with this compound.

References

Neuromodulatory potential of diaminopyridine compounds

An In-depth Technical Guide to the Neuromodulatory Potential of Diaminopyridine Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaminopyridine compounds, particularly 3,4-diaminopyridine (3,4-DAP) and 4-aminopyridine (4-AP), represent a significant class of neuromodulatory agents with established therapeutic applications in a range of neurological disorders.[1][2] Their primary mechanism of action revolves around the blockade of voltage-gated potassium channels, which leads to an enhancement of neurotransmitter release.[1][3][4][5][6][7] This guide provides a comprehensive overview of the pharmacology, therapeutic applications, and experimental evaluation of these compounds, aimed at researchers, scientists, and professionals involved in drug development.

Core Mechanism of Action: Potassium Channel Blockade

The principal mechanism of action for diaminopyridines is the dose-dependent blockade of voltage-gated potassium (Kv) channels, with a particular affinity for fast voltage-gated potassium channels.[1] This action is central to their neuromodulatory effects.

By inhibiting these channels, diaminopyridines prolong the repolarization phase of the presynaptic action potential. This extended depolarization increases the open time of voltage-gated calcium channels (CaV), leading to a greater influx of calcium ions into the presynaptic terminal.[3][5] The elevated intracellular calcium concentration enhances the fusion of synaptic vesicles with the presynaptic membrane, resulting in an increased release of neurotransmitters, most notably acetylcholine (ACh), into the synaptic cleft.[3][4][5][6] The primary targets at the mammalian neuromuscular junction are believed to be the Kv3.3 and Kv3.4 channel subtypes.[3]

Signaling Pathway of Diaminopyridine Action

Therapeutic Applications and Efficacy

The neuromodulatory properties of diaminopyridines have been successfully translated into therapeutic applications for several neurological conditions.

Lambert-Eaton Myasthenic Syndrome (LEMS)

3,4-DAP, commercially known as amifampridine, is a cornerstone in the symptomatic treatment of LEMS.[1][3][6][7][8][9][10][11][12][13][14][15] LEMS is an autoimmune disorder where antibodies target presynaptic CaV channels, leading to reduced ACh release. By increasing the duration of the presynaptic action potential, 3,4-DAP effectively bypasses the reduced CaV channel function, thereby restoring ACh release and improving muscle strength.

Multiple Sclerosis (MS)

4-AP, or dalfampridine, is approved for improving walking ability in adult patients with MS.[1][8][12] In MS, demyelination of axons leads to potassium channel exposure and current leakage, which impairs action potential conduction. 4-AP is thought to block these exposed channels, improving action potential propagation in demyelinated axons.

Other Neurological Disorders

The therapeutic potential of diaminopyridines extends to other conditions:

-

Downbeat Nystagmus (DBN) and Episodic Ataxia Type 2 (EA2): 4-AP has demonstrated efficacy in treating these conditions.[8][12][16]

-

Congenital Myasthenic Syndromes (CMS): 3,4-DAP has been explored as a treatment option for certain types of CMS.[9][17]

Quantitative Data on Diaminopyridine Compounds

The following tables summarize key quantitative data from preclinical and clinical studies.

Table 1: Clinical Dosages and Efficacy

| Compound | Indication | Dosage | Key Efficacy Outcomes | Reference(s) |

| 3,4-DAP | LEMS | 5-20 mg TID | Significant improvement in QMG score and CMAP amplitude. | [8][11][14][18] |

| 4-AP | MS (walking) | 10 mg BID | Improved walking speed. | [8] |

| 4-AP | EA2 | 5-10 mg TID | Reduction in ataxia attacks. | [8][16] |

| 4-AP | DBN | 5-10 mg TID | Improvement in nystagmus. | [8] |

Table 2: Preclinical and In Vitro Data

| Compound | Parameter | Value | Experimental System | Reference(s) |

| 3,4-DAP | Acetylcholine Quantal Release | 1000% increase | Mouse diaphragm (low release probability) | [19] |

| 3,4-DAP | Action Potential Broadening (FWHM) | 262.2 to 332.2 µs (at 1.5 µM) | Mouse NMJ | [3] |

| 4-AP | IC50 on Kv1.1 | 170 µM | CHO cells | [20] |

| 4-AP | IC50 on Kv1.2 | 230 µM | CHO cells | [20] |

Experimental Protocols for a_ssessing Neuromodulatory Potential

The evaluation of diaminopyridine compounds involves a range of in vitro and in vivo experimental approaches.

In Vitro Electrophysiology

Objective: To characterize the effects of diaminopyridine compounds on synaptic transmission and ion channel function.

Methodology:

-

Preparation: Isolate a neuromuscular junction preparation (e.g., mouse phrenic nerve-hemidiaphragm).

-

Recording: Use intracellular microelectrodes to record miniature endplate potentials (mEPPs) and evoked endplate potentials (EPPs) from the postsynaptic muscle fiber.

-

Drug Application: Perfuse the preparation with a physiological solution containing the diaminopyridine compound at various concentrations.

-

Data Analysis: Measure changes in mEPP frequency and amplitude, and EPP quantal content to determine the effect on neurotransmitter release.

Voltage-Sensitive Dye Imaging

Objective: To directly measure the effect of diaminopyridines on the presynaptic action potential waveform.

Methodology:

-

Staining: Stain the presynaptic nerve terminal with a voltage-sensitive fluorescent dye.

-

Stimulation: Stimulate the nerve to elicit action potentials.

-

Imaging: Use a high-speed fluorescence microscope to record the changes in fluorescence intensity, which correlate with changes in membrane potential.

-

Drug Application: Apply the diaminopyridine compound and repeat the stimulation and imaging.

-

Analysis: Measure the full width at half maximum (FWHM) of the fluorescence signal to quantify the duration of the action potential.

Patch-Clamp Electrophysiology

Objective: To determine the potency and selectivity of diaminopyridine compounds on specific Kv channel subtypes.

Methodology:

-

Cell Culture: Use a cell line (e.g., CHO or HEK cells) that expresses the specific Kv channel subtype of interest.

-

Patching: Establish a whole-cell patch-clamp recording configuration.

-

Voltage Protocol: Apply a voltage-step protocol to elicit potassium currents.

-

Drug Perfusion: Perfuse the cell with increasing concentrations of the diaminopyridine compound.

-

Data Analysis: Measure the reduction in current amplitude at each concentration to construct a dose-response curve and calculate the IC50 value.

Clinical Trial Design

Objective: To evaluate the safety and efficacy of diaminopyridine compounds in a specific patient population.

Methodology:

-

Study Design: A randomized, double-blind, placebo-controlled, crossover or parallel-group design is typically employed.[10][11][18]

-

Patient Population: Recruit patients with a confirmed diagnosis of the target neurological disorder (e.g., LEMS, MS).

-

Intervention: Administer the diaminopyridine compound or a matching placebo for a predefined period.

-

Outcome Measures: Assess efficacy using validated clinical scales (e.g., QMG score for LEMS, timed walk tests for MS) and electrophysiological measurements (e.g., CMAP amplitude).[11][14][18]

-

Safety Monitoring: Monitor for adverse events through clinical observation and laboratory tests.

Experimental Workflow for Drug Evaluation

Conclusion

Diaminopyridine compounds are potent neuromodulators with a well-defined mechanism of action and proven clinical utility. Their ability to enhance neurotransmitter release by blocking voltage-gated potassium channels has provided significant therapeutic benefit to patients with LEMS, MS, and other neurological disorders. Future research may focus on the development of more selective Kv channel blockers to improve efficacy and reduce off-target effects, as well as exploring their therapeutic potential in a wider range of neurological and psychiatric conditions characterized by deficits in neurotransmission. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in this promising area of neuropharmacology.

References

- 1. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The use of aminopyridines in neurological disorders. | Sigma-Aldrich [merckmillipore.com]

- 3. A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of 4-aminopyridine and 3,4-diaminopyridine on transmitter release at the neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Effects of 3,4-diaminopyridine on myasthenia gravis: Preliminary results of an open-label study [frontiersin.org]

- 6. 3,4‐diaminopyridine base effectively treats the weakness of Lambert‐Eaton myasthenia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3,4-Diaminopyridine | C5H7N3 | CID 5918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. neurology.org [neurology.org]

- 9. neurology.org [neurology.org]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. 3,4-Diaminopyridine is more effective than placebo in a randomized, double-blind, cross-over drug study in LEMS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Aminopyridines for the treatment of neurologic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Amifampridine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. 3,4-diaminopyridine treatment for Lambert-Eaton myasthenic syndrome in adults: a meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. firdapsehcp.com [firdapsehcp.com]

- 16. discovery.researcher.life [discovery.researcher.life]

- 17. ClinicalTrials.gov [clinicaltrials.gov]

- 18. A randomized trial of 3,4-diaminopyridine in Lambert-Eaton myasthenic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Effect of 3,4-diaminopyridine at the murine neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. selleckchem.com [selleckchem.com]

2,6-Diaminopyridine Sulfate: A Comprehensive Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of 2,6-diaminopyridine sulfate as a versatile precursor in organic synthesis. With its two reactive amino groups, the pyridine scaffold serves as a valuable building block for a diverse range of molecules, from pharmaceuticals to industrial dyes. This document provides a summary of key synthetic transformations, detailed experimental protocols, and an overview of its application in medicinal chemistry, particularly in the development of kinase inhibitors.

Properties and Preparation of this compound

This compound is the salt of the organic base 2,6-diaminopyridine and sulfuric acid. It is typically a white to off-white crystalline powder. The physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₅H₉N₃O₄S |

| Molecular Weight | 207.21 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | ~220-230 °C |

| Solubility | Soluble in water, acidic solutions, and some organic solvents like ethanol and DMSO. |

Preparation of this compound

The sulfate salt is readily prepared by treating 2,6-diaminopyridine with sulfuric acid.

Experimental Protocol: Synthesis of this compound

-

Materials: 2,6-Diaminopyridine, Anhydrous ethanol, Concentrated sulfuric acid.

-

Procedure:

-

Dissolve 2,6-diaminopyridine in a suitable amount of anhydrous ethanol.

-

Slowly add a stoichiometric amount of concentrated sulfuric acid to the solution with stirring. The reaction is exothermic and may require cooling.

-

A precipitate of this compound will form.

-

Collect the precipitate by filtration.

-

Wash the solid with cold ethanol and then ether.

-

Dry the product under vacuum to yield this compound.

-

Synthetic Applications of this compound as a Precursor

While this compound is a stable salt, its utility in organic synthesis often involves the in-situ generation of the free base, 2,6-diaminopyridine, by treatment with a base. The free base is a versatile nucleophile and can undergo a variety of chemical transformations.

Synthesis of Azo Dyes

The amino groups of 2,6-diaminopyridine can be diazotized and coupled with various aromatic compounds to produce a range of azo dyes. A prominent example is the synthesis of Phenazopyridine, a urinary tract analgesic.

Experimental Protocol: Synthesis of Phenazopyridine Hydrochloride from 2,6-Diaminopyridine [1]

-

Materials: Aniline, Concentrated hydrochloric acid, Sodium nitrite, 2,6-Diaminopyridine, Sodium acetate, Water.

-

Procedure:

-

Dissolve aniline in 1 M HCl and cool the solution in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite to the cooled aniline solution with stirring to form the benzene diazonium chloride solution. Maintain the temperature below 5 °C.

-

In a separate beaker, dissolve 2,6-diaminopyridine in water and adjust the pH to 5 with sodium acetate.

-

Slowly add the cold diazonium salt solution to the 2,6-diaminopyridine solution with vigorous stirring.

-

A colored precipitate of the azo dye will form. Continue stirring at room temperature for 1 hour.

-

Collect the product by filtration, wash with cold water, and dry.

-

The crude product can be purified by recrystallization.

-

The synthesis of other azo dyes can be achieved by coupling diazotized aromatic amines with 2,6-diaminopyridine.[2]

Synthesis of Schiff Bases and Ligands

The amino groups of 2,6-diaminopyridine can react with aldehydes and ketones to form Schiff bases (imines). These Schiff bases, particularly those derived from 2,6-diacetylpyridine or similar diketones, are important pincer ligands in coordination chemistry.

Logical Workflow for Schiff Base Ligand Synthesis

Caption: General workflow for the synthesis of Schiff base ligands from 2,6-diaminopyridine.

Synthesis of Kinase Inhibitors

Derivatives of 2,6-diaminopyridine have shown significant potential as inhibitors of various protein kinases, which are crucial targets in cancer and inflammatory diseases.[3][4]

Quantitative Data on 2,6-Diaminopyridine Derivatives as Kinase Inhibitors

| Compound Class | Target Kinase | Example IC₅₀ | Reference |

| 3-Acyl-2,6-diaminopyridines | CDK1, CDK2 | Not specified | [3] |

| 2,6-Diaminopyrimidin-4-one derivatives | IRAK4 | 27 nM (compound 16) | [4] |

Role in Signaling Pathways: IRAK4 Inhibition

2,6-Diaminopyrimidine-based compounds have been identified as potent inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[4] IRAK4 is a critical kinase in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response. Inhibition of IRAK4 can modulate the production of inflammatory cytokines, making it an attractive target for treating inflammatory diseases.

IRAK4 Signaling Pathway

Caption: Simplified IRAK4 signaling pathway and the point of inhibition by 2,6-diaminopyrimidine derivatives.

Summary of Synthetic Transformations and Yields

The following table summarizes various synthetic transformations starting from 2,6-dihalopyridines to yield 2,6-diaminopyridine derivatives, which can be conceptually applied starting from 2,6-diaminopyridine (generated from its sulfate salt) for further derivatization.

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 2,6-Dibromopyridine | Aniline, Water, 200 °C, 2.5 h (Microwave) | N,N'-diphenyl-2,6-diaminopyridine | 79% | [5] |

| 2,6-Dibromopyridine | Various primary amines, H₂O, 150-205 °C, 2.5 h (Microwave) | Mono-aminated 2-bromo-6-aminopyridines | 65-86% | [6] |

| 2,6-Dibromopyridine | Various primary amines, CuI, K₂CO₃, H₂O, 150-205 °C, 2.5 h (Microwave) | Symmetrically di-aminated 2,6-diaminopyridines | 25.6-46.0% | [6] |

Conclusion

This compound is a stable and convenient precursor for the versatile chemical building block, 2,6-diaminopyridine. Its applications span from the synthesis of dyes and ligands to the development of potent and selective kinase inhibitors for therapeutic use. The reactivity of its two amino groups allows for a wide range of chemical modifications, making it a valuable starting material for researchers in organic synthesis, medicinal chemistry, and materials science. This guide provides a foundational understanding and practical protocols to leverage the synthetic potential of this compound.

References

- 1. Structure-based drug design of phenazopyridine derivatives as inhibitors of Rev1 interactions in translesion synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3-Acyl-2,6-diaminopyridines as cyclin-dependent kinase inhibitors: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PMC [pmc.ncbi.nlm.nih.gov]

Early Research on 2,6-Diaminopyridine as a Potassium Channel Blocker: A Technical Guide and Comparative Analysis of Its Isomers

A notable scarcity of early research specifically investigating 2,6-diaminopyridine as a potassium channel blocker exists within the scientific literature. In contrast, its isomers, 4-aminopyridine (4-AP) and 3,4-diaminopyridine (3,4-DAP), have been the subject of extensive investigation for their potent potassium channel blocking properties. This technical guide provides a comprehensive overview of the foundational research on these well-studied aminopyridines, offering a comparative framework to infer the potential, albeit unconfirmed, activity of 2,6-diaminopyridine. The information presented herein is intended for researchers, scientists, and drug development professionals.

Comparative Analysis of Aminopyridine Isomers as Potassium Channel Blockers

The primary mechanism of action for aminopyridines like 4-AP and 3,4-DAP is the blockade of voltage-gated potassium (Kv) channels.[1][2][3] This blockade prolongs the repolarization phase of the action potential, leading to an increased influx of calcium ions through voltage-gated calcium channels.[1][2][4][5] This enhanced calcium entry at nerve terminals subsequently increases the release of neurotransmitters, such as acetylcholine, at the neuromuscular junction.[1][6][7]

While 3,4-DAP is generally considered a more potent potassium channel blocker than 4-AP, 4-AP exhibits better penetration of the blood-brain barrier.[4][5][8] This difference in pharmacokinetic properties has influenced their clinical applications. The effects of these compounds are dose-, voltage-, and use-dependent.[9][10]

Quantitative Data on Potassium Channel Blockade by 4-AP and 3,4-DAP

The following tables summarize key quantitative data from early electrophysiological studies on the effects of 4-aminopyridine and 3,4-diaminopyridine on various potassium channels.

Table 1: Inhibitory Effects of 4-Aminopyridine (4-AP) on Voltage-Gated Potassium Channels

| Potassium Channel Subtype | Preparation | IC50 / K_d | Experimental Notes | Reference |

| Delayed Rectifier K+ Channels | Murine B lymphocytes | K_d = 120 µM | Whole-cell and single-channel patch-clamp recordings. | [9] |

| mKv1.1 | Chinese hamster ovary (CHO) cells | IC50 = 147 µM (extracellular) | Whole-cell patch-clamp technique. | [10] |

| mKv1.1 | Chinese hamster ovary (CHO) cells | IC50 = 117 µM (intracellular) | Whole-cell patch-clamp technique. | [10] |

| hKv1.1 | Chinese hamster ovary (CHO) cells | IC50 = ~180 µM | Whole-cell patch-clamp electrophysiology. | [11] |

| hKv1.2 | Chinese hamster ovary (CHO) cells | IC50 = ~185 µM | Whole-cell patch-clamp electrophysiology. | [11] |

| Outward K+ Current | Human Microglia | ~2 mM for 35% reduction | Whole-cell patch-clamp. | [12] |

Table 2: Inhibitory Effects of 3,4-Diaminopyridine (3,4-DAP) on Voltage-Gated Potassium Channels

| Potassium Channel Subtype | Preparation | IC50 / K_d | Experimental Notes | Reference |

| Kv3.3 | HEK293T cells | High-affinity: 1-10 µM | Whole-cell patch-clamp electrophysiology. | [1][13] |

| Kv3.4 | HEK293T cells | High-affinity: 1-10 µM | Whole-cell patch-clamp electrophysiology. | [1][13] |

| Kv3.3 | HEK293T cells | Low-affinity: 0.1-1 mM | Whole-cell patch-clamp electrophysiology. | [1][13] |

| Kv3.4 | HEK293T cells | Low-affinity: 0.1-1 mM | Whole-cell patch-clamp electrophysiology. | [1][13] |

| Potassium Channels | Squid giant axon | K_d = 5.8 µM (external) | Voltage clamp and internal perfusion techniques. | [14] |

| Potassium Channels | Squid giant axon | K_d = 0.7 µM (internal) | Voltage clamp and internal perfusion techniques. | [14] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of early research findings. Below are representative experimental protocols for studying the effects of aminopyridines on potassium channels.

Whole-Cell Patch-Clamp Electrophysiology on Cultured Cells (CHO or HEK293T)

-

Cell Culture and Transfection:

-

Chinese hamster ovary (CHO) or Human Embryonic Kidney (HEK293T) cells are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS and antibiotics).

-

Cells are transiently transfected with plasmids encoding the specific potassium channel subunits (e.g., Kv1.1, Kv3.3, Kv3.4) using a suitable transfection reagent (e.g., Lipofectamine). A fluorescent protein marker (e.g., GFP) is often co-transfected to identify successfully transfected cells.

-

Electrophysiological recordings are typically performed 24-48 hours post-transfection.

-

-

Electrophysiological Recording:

-

Pipettes: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ when filled with the internal solution.

-

Internal Solution (in mM): 140 KCl, 2 MgCl2, 1 CaCl2, 10 HEPES, 11 EGTA, adjusted to pH 7.3 with KOH.

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose, adjusted to pH 7.4 with NaOH.

-

Data Acquisition: Whole-cell currents are recorded using an patch-clamp amplifier. Data is filtered and digitized for analysis.

-

Voltage Protocol: To elicit potassium currents, cells are held at a holding potential of -80 mV and then depolarized to various test potentials (e.g., from -60 mV to +60 mV in 10 mV increments).

-

Drug Application: 4-AP or 3,4-DAP is dissolved in the external solution and applied to the cells via a perfusion system. Dose-response curves are generated by applying increasing concentrations of the compound.

-

Voltage Clamp on Squid Giant Axon

-

Preparation:

-

Giant axons are dissected from squid and internally perfused.

-

The axon is placed in a chamber with separate compartments for internal and external solutions.

-

-

Solutions:

-

Internal Solution: Contains high K+ concentration to mimic the intracellular environment.

-

External Solution: Artificial seawater.

-

-

Recording:

-

A two-electrode voltage-clamp technique is used to control the membrane potential and measure the resulting ionic currents.

-

Pharmacological agents are added to either the internal or external solutions to determine their site of action.

-

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the proposed mechanism of action of aminopyridines and a typical experimental workflow.

Caption: Mechanism of action of 4-AP and 3,4-DAP at the presynaptic terminal.

Caption: Experimental workflow for whole-cell patch-clamp analysis of aminopyridine effects.

Conclusion

While early research has firmly established 4-aminopyridine and 3,4-diaminopyridine as significant blockers of voltage-gated potassium channels, a conspicuous gap remains in the scientific literature regarding the specific actions of 2,6-diaminopyridine on these ion channels. The data and protocols presented here for the well-characterized isomers provide a valuable reference point for the field. Future research is warranted to elucidate the pharmacological profile of 2,6-diaminopyridine and determine if it shares the potassium channel blocking properties of its structural relatives. Such studies would be crucial for a complete understanding of the structure-activity relationships within the diaminopyridine class of compounds.

References

- 1. A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. myaware.org [myaware.org]

- 3. Table 3, Key Characteristics of Amifampridine Phosphate - Amifampridine phosphate (Firdapse) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Frontiers | Effects of 3,4-diaminopyridine on myasthenia gravis: Preliminary results of an open-label study [frontiersin.org]

- 5. Effects of 3,4-diaminopyridine on myasthenia gravis: Preliminary results of an open-label study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The effects of 3,4-diaminopyridine on acetylcholine release at the frog neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of 4-aminopyridine and 3,4-diaminopyridine on transmitter release at the neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. neurology.org [neurology.org]

- 9. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. On the mechanism of 4-aminopyridine action on the cloned mouse brain potassium channel mKv1.1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vitro electrophysiological activity of nerispirdine, a novel 4-aminopyridine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Broad-Spectrum Effects of 4-Aminopyridine to Modulate Amyloid β1–42-Induced Cell Signaling and Functional Responses in Human Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 3,4-diaminopyridine. A potent new potassium channel blocker - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: HPLC Method for Purity Analysis of 2,6-Diaminopyridine Sulfate

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,6-Diaminopyridine sulfate is a chemical compound utilized in various research and pharmaceutical applications.[1][2] It is the sulfate salt of 2,6-diaminopyridine, with the molecular formula C5H9N3O4S and a molecular weight of 207.21 g/mol .[1] Ensuring the purity of this compound is critical for its intended use, particularly in drug development, as impurities can affect efficacy and safety. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound purity.

Physicochemical Properties

This compound typically appears as a yellow crystalline powder.[1] It is highly soluble in water and also shows solubility in organic solvents like alcohols and ethers.[2] The UV spectrum of the parent compound, 2,6-Diaminopyridine, shows absorption maxima at 244 nm and 308 nm.[3] This information is crucial for selecting an appropriate detection wavelength in the HPLC method.

Experimental Protocol

This protocol outlines the steps for determining the purity of this compound using a reversed-phase HPLC method with UV detection.

1. Instrumentation and Materials

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC grade acetonitrile, water, and phosphoric acid

-

This compound reference standard and sample

2. Chromatographic Conditions

A summary of the HPLC method parameters is provided in the table below.

| Parameter | Condition |

| Column | C18, 4.6 mm x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile and Water with Phosphoric Acid (details below) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 240 nm |

| Run Time | Approximately 10 minutes |

3. Preparation of Solutions

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and an aqueous solution of phosphoric acid. The exact ratio should be optimized to achieve good resolution and peak shape. A common starting point is a gradient or isocratic elution using these solvents.[1]

-

Standard Solution Preparation: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase or a suitable diluent (e.g., a mixture of water and acetonitrile) to obtain a known concentration (e.g., 0.1 mg/mL).

-

Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution, using the this compound sample to be analyzed.

4. Analytical Procedure

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject a blank (diluent) to ensure no interfering peaks are present.

-

Inject the standard solution multiple times (e.g., n=5) to check for system suitability (see table below).

-

Inject the sample solution.

-

After the analysis, process the chromatograms to determine the peak areas.

5. Calculation of Purity

The purity of the this compound sample is calculated as a percentage using the area of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation

System Suitability

System suitability tests are performed to ensure the analytical system is performing correctly. The following table summarizes typical system suitability parameters and their acceptance criteria.

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Area (n=5) | ≤ 2.0% |

Method Validation

The described HPLC method should be validated in accordance with ICH guidelines to ensure it is suitable for its intended purpose.[4][5][6] Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound purity.

Caption: Workflow for HPLC Purity Analysis of this compound.

References

Application Notes and Protocols for the In-Vitro Investigation of 2,6-Diaminopyridine Sulfate in Neurological Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Diaminopyridine (2,6-DAP) and its sulfate salt are organic compounds that have garnered interest in the field of neuroscience.[1][2] While its isomers, 4-aminopyridine (4-AP) and 3,4-diaminopyridine (3,4-DAP), are well-characterized as potent blockers of voltage-gated potassium channels (Kv), the specific neurological effects of 2,6-diaminopyridine sulfate are less documented.[3][4] These application notes provide a comprehensive guide for the initial in-vitro investigation of this compound, focusing on its potential as a modulator of neuronal excitability and synaptic transmission. The protocols and theoretical framework presented here are based on the known mechanisms of similar aminopyridines and are intended to serve as a starting point for researchers. One key hypothesized mechanism of action for 2,6-DAP is the modulation of voltage-gated potassium channels to promote the release of neurotransmitters.[5]

Mechanism of Action: A working hypothesis

Based on the pharmacology of its isomers, it is hypothesized that this compound acts as a blocker of voltage-gated potassium channels in neurons. This blockade is expected to delay the repolarization phase of the action potential, leading to a prolongation of the action potential duration. The extended depolarization at the presynaptic terminal would, in turn, increase the open time of voltage-gated calcium channels (CaV), leading to a greater influx of calcium ions. This enhanced calcium influx is predicted to increase the probability of neurotransmitter release from the presynaptic terminal.

Quantitative Data Summary

The following tables present hypothetical data based on the expected effects of a potassium channel blocker like this compound. These tables are intended to guide researchers in their data analysis and interpretation.

Table 1: Electrophysiological Effects of this compound on Cultured Neurons (Whole-Cell Patch-Clamp)

| Concentration | Resting Membrane Potential (mV) | Action Potential Amplitude (mV) | Action Potential Duration (APD50, ms) | Firing Frequency (Hz) |

| Control (0 µM) | -65 ± 2.1 | 85 ± 3.5 | 1.5 ± 0.2 | 5 ± 1.2 |

| 10 µM | -64 ± 2.3 | 84 ± 3.7 | 2.8 ± 0.3 | 8 ± 1.5 |

| 50 µM | -63 ± 2.5 | 83 ± 3.9 | 4.5 ± 0.4 | 12 ± 1.8 |

| 100 µM | -61 ± 2.8 | 81 ± 4.1 | 6.2 ± 0.5 | 15 ± 2.1 |

Table 2: Effect of this compound on Intracellular Calcium Levels (Calcium Imaging)

| Concentration | Baseline [Ca2+]i (nM) | Peak [Ca2+]i during stimulation (nM) | Area Under the Curve (AUC) of Ca2+ transient |

| Control (0 µM) | 100 ± 10 | 350 ± 25 | 100% |

| 10 µM | 105 ± 12 | 450 ± 30 | 140% |

| 50 µM | 110 ± 15 | 600 ± 40 | 210% |

| 100 µM | 120 ± 18 | 850 ± 55 | 350% |

Table 3: Effect of this compound on Neurotransmitter Release (Neurotransmitter Release Assay)

| Concentration | Spontaneous Release (arbitrary units) | Evoked Release (arbitrary units) |

| Control (0 µM) | 10 ± 2 | 100 ± 10 |

| 10 µM | 12 ± 2.5 | 150 ± 15 |

| 50 µM | 18 ± 3 | 250 ± 20 |

| 100 µM | 25 ± 4 | 400 ± 35 |

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

Objective: To characterize the effects of this compound on the electrophysiological properties of cultured neurons.

Materials:

-

Primary neuronal culture (e.g., hippocampal or cortical neurons) or a suitable neuronal cell line (e.g., SH-SY5Y). A toxicity study has been conducted on SH-SY5Y cells, which can serve as a reference.[6][7]

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).

-

Internal solution (in mM): 130 K-gluconate, 10 KCl, 1 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP (pH 7.2).

-

This compound stock solution (100 mM in sterile water).

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software.

-

Borosilicate glass capillaries for pulling patch pipettes.

Procedure:

-

Prepare fresh dilutions of this compound in the external solution to the desired final concentrations (e.g., 10, 50, 100 µM).

-

Culture neurons on glass coverslips suitable for microscopy.

-

Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.

-

Pull patch pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

-

Establish a whole-cell patch-clamp configuration on a healthy neuron.

-

Record baseline electrophysiological properties in current-clamp mode, including resting membrane potential, action potential firing in response to depolarizing current injections.

-

Perfuse the chamber with the external solution containing the desired concentration of this compound for 5-10 minutes.

-

Repeat the electrophysiological recordings to assess the effects of the compound.

-

Wash out the compound by perfusing with the control external solution for 10-15 minutes and record again to check for reversibility.

-

Analyze the data to determine changes in resting membrane potential, action potential amplitude, duration (APD50), and firing frequency.

Protocol 2: Calcium Imaging

Objective: To measure changes in intracellular calcium concentration in response to neuronal stimulation in the presence of this compound.

Materials:

-

Cultured neurons on glass-bottom dishes.

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Pluronic F-127.

-